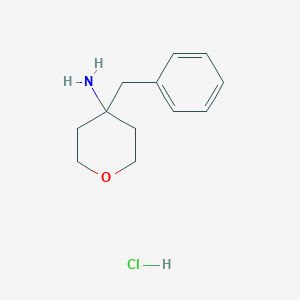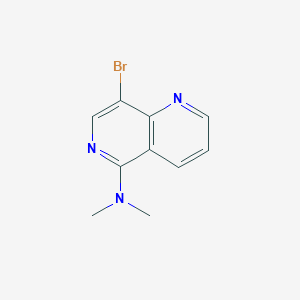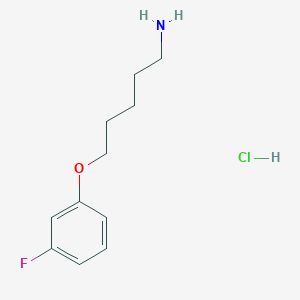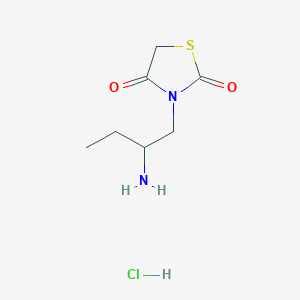![molecular formula C9H7ClN2O2 B1445815 Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1402911-36-7](/img/structure/B1445815.png)
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
概要
説明
“Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound is part of the imidazo[1,2-a]pyridine class1, which has been recognized for its wide range of applications in medicinal chemistry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate”. However, it’s worth noting that compounds of the imidazo[1,2-a]pyridine class have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, HRMS, and single crystal-XRD2.Molecular Structure Analysis
The molecular structure of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” is not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not readily available. However, it’s known that acid anhydrides react with amines to form amides4, which could potentially be relevant to this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not explicitly available. However, similar compounds in the imidazo[1,2-a]pyridine class have a molecular weight of 210.623.科学的研究の応用
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results : The compounds of the imidazo[1,2-a]pyridine class have shown promising results in the treatment of TB, with significant activity against MDR-TB and XDR-TB .
Catecholase
- Field : Biochemistry
- Application : Imidazo[1,2-a]pyridine derivatives combined with Copper (II) salts have been found to be highly effective for catecholase .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Synthesis of New Chalcones
- Field : Organic Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives are used in the synthesis of new chalcones .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Metal-Free Direct Synthesis
- Field : Organic Synthesis
- Application : Imidazo[1,2-a]pyridine analogues are used in metal-free direct synthesis . This method is crucial for producing target products and key intermediates .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results : The compounds of the imidazo[1,2-a]pyridine class have shown promising results in the treatment of TB, with significant activity against MDR-TB and XDR-TB .
Metal-Free Direct Synthesis
- Field : Organic Synthesis
- Application : Imidazo[1,2-a]pyridine analogues are used in metal-free direct synthesis . This method is crucial for producing target products and key intermediates .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Safety And Hazards
The safety and hazards of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” are not explicitly available. However, similar compounds have hazard statements such as H302, H315, H319, H335 and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P33856.
将来の方向性
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry1. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)1. Therefore, the future directions of “Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate” could potentially involve further research into its medicinal applications, particularly in the treatment of tuberculosis.
特性
IUPAC Name |
methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMPNDUQAKQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

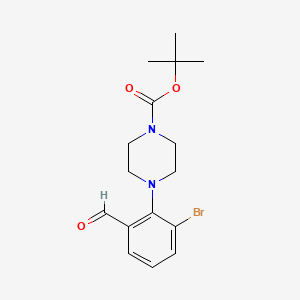
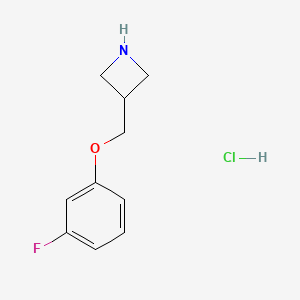

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)
